

# Cy2-SE (iodine) for In Situ Hybridization: Application Notes and Protocols

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Compound of Interest		
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These application notes provide a comprehensive guide to the use of Cy2 Succinimidyl Ester (Cy2-SE) for the fluorescent labeling of nucleic acid probes for in situ hybridization (ISH) applications. This document includes detailed protocols for probe labeling, tissue preparation, hybridization, and signal detection, as well as key performance characteristics of the Cy2 fluorophore.

# Introduction to Cy2-SE for In Situ Hybridization

Fluorescence in situ hybridization (FISH) is a powerful molecular technique that enables the visualization of specific DNA or RNA sequences within the context of morphologically preserved cells, tissues, or whole organisms.[1] The choice of fluorophore is critical for achieving high sensitivity and specificity. Cyanine dyes, such as Cy2, are widely used for labeling ISH probes due to their bright fluorescence and high photostability.[2]

Cy2-SE is an amine-reactive fluorescent dye that covalently couples to primary amines. In the context of ISH, this is typically achieved by first incorporating an amine-modified nucleotide, such as aminoallyl-dUTP, into the DNA probe via enzymatic methods like nick translation or PCR.[1][3] The succinimidyl ester group of Cy2 then reacts with the incorporated primary amine to form a stable amide bond, resulting in a fluorescently labeled probe.[3]

# **Quantitative Data**



The performance of a fluorophore in ISH is determined by its photophysical properties. The following table summarizes the key quantitative data for Cy2.

Property	Value	Notes
Excitation Maximum (λex)	492 nm	_
Emission Maximum (λem)	508 nm	
Molar Extinction Coefficient (ε)	~150,000 cm <sup>-1</sup> M <sup>-1</sup>	In aqueous buffer.
Quantum Yield (Φ)	Low (<0.01) unbound; High (up to 0.9) when bound to DNA/RNA	The fluorescence of cyanine dyes is significantly enhanced upon binding to nucleic acids.
Signal-to-Noise Ratio (SNR)	High	Highly dependent on experimental conditions, including probe concentration, hybridization stringency, and imaging parameters. Proper optimization is crucial for maximizing SNR.

# Experimental Protocols Labeling of DNA Probes with Cy2-SE via AminoallyldUTP Incorporation

This protocol describes the labeling of a DNA probe using a two-step process: enzymatic incorporation of aminoallyl-dUTP followed by chemical coupling of Cy2-SE.

#### Materials:

- DNA template (e.g., plasmid, BAC, PCR product)
- · Nick Translation Kit or PCR reagents
- Aminoallyl-dUTP



- dNTP mix (without dTTP)
- Cy2-SE
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 0.2 M Sodium Bicarbonate (NaHCO₃), pH 9.0
- · Nuclease-free water
- DNA purification columns
- Ethanol (100% and 70%)
- 3 M Sodium Acetate, pH 5.2

#### Procedure:

Step 1: Incorporation of Aminoallyl-dUTP

- Set up a nick translation or PCR reaction to incorporate aminoallyl-dUTP into your DNA probe. A typical ratio of aminoallyl-dUTP to dTTP is 2:1 to 3:1.
- Follow the manufacturer's protocol for the chosen enzymatic labeling method.
- Purify the amine-modified DNA using a DNA purification column to remove unincorporated nucleotides and enzymes.
- Elute the DNA in nuclease-free water.
- Precipitate the DNA by adding 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour.
- Centrifuge at high speed to pellet the DNA. Wash the pellet with 70% ethanol and air dry.
- Resuspend the amine-modified DNA in 5 μL of nuclease-free water.

#### Step 2: Coupling of Cy2-SE



- Denature the amine-modified DNA by heating at 95°C for 5 minutes, then immediately place on ice for 2 minutes.
- Add 3 µL of 0.2 M NaHCO₃ (pH 9.0) to the DNA.
- Freshly dissolve one vial of Cy2-SE in 2 μL of anhydrous DMSO.
- Add the dissolved Cy2-SE to the DNA/bicarbonate mixture. Mix thoroughly by pipetting.
- Incubate the reaction for 1-2 hours at room temperature in the dark.
- Purify the Cy2-labeled probe using a DNA purification column to remove unreacted dye.
- Elute the labeled probe in an appropriate buffer (e.g., TE buffer).
- Store the labeled probe at -20°C, protected from light.

## In Situ Hybridization on Tissue Sections

This protocol provides a general workflow for performing FISH on formalin-fixed, paraffinembedded (FFPE) tissue sections. Optimization of probe concentration, hybridization temperature, and wash stringency is recommended for each new probe and tissue type.

#### Materials:

- FFPE tissue sections on slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deparaffinization and rehydration solutions
- Proteinase K solution
- Hybridization buffer (containing formamide and dextran sulfate)
- Cy2-labeled probe



- Wash buffers (e.g., SSC buffers of varying concentrations)
- DAPI counterstain
- · Antifade mounting medium

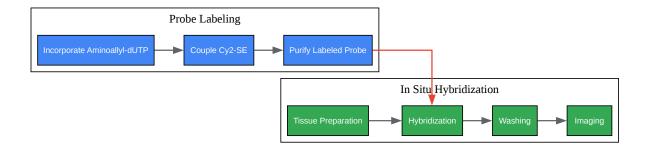
#### Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in xylene to remove paraffin.
  - Rehydrate the tissue sections through a series of decreasing ethanol concentrations (100%, 95%, 70%) and finally in distilled water.
- Pretreatment:
  - Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).
  - Digest the tissue with Proteinase K to improve probe accessibility. The concentration and incubation time should be optimized.
  - Wash the slides in PBS.
- Probe Hybridization:
  - Denature the Cy2-labeled probe by heating it in hybridization buffer at 75-80°C for 5-10 minutes, then snap-cool on ice.
  - Apply the denatured probe solution to the tissue section and cover with a coverslip.
  - Denature the tissue DNA by placing the slide on a heat block at 75-80°C for 5-10 minutes.
  - Incubate the slides in a humidified chamber at 37°C overnight to allow for hybridization.
- · Post-Hybridization Washes:
  - Carefully remove the coverslips.



- Wash the slides in a high-stringency wash buffer (e.g., 0.5x SSC) at an elevated temperature (e.g., 65-72°C) to remove non-specifically bound probe.
- Perform a series of lower stringency washes at room temperature.
- Counterstaining and Mounting:
  - Counterstain the nuclei with DAPI.
  - Mount the slides with an antifade mounting medium.
- Imaging:
  - Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filters for Cy2 (Excitation: ~490 nm, Emission: ~510 nm) and DAPI.

# Visualizations Experimental Workflow



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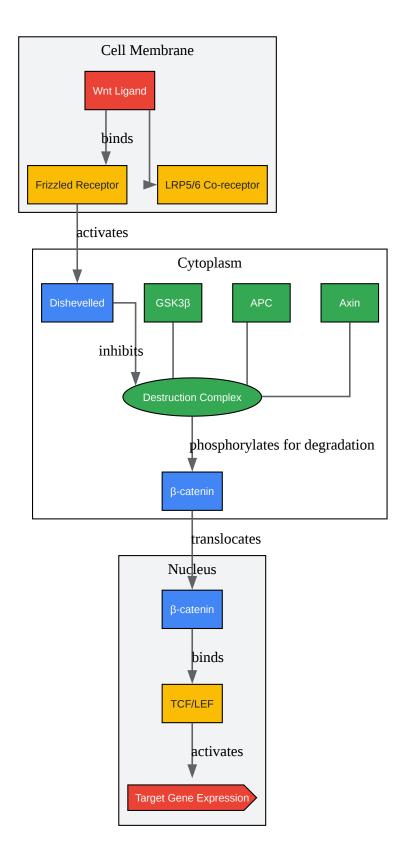
Caption: Experimental workflow for Cy2-SE in ISH.

## **Wnt Signaling Pathway**

The Wnt signaling pathway plays a crucial role in embryonic development, cell proliferation, and differentiation. In situ hybridization is frequently used to study the spatial and temporal



expression patterns of Wnt ligands, receptors, and downstream target genes.



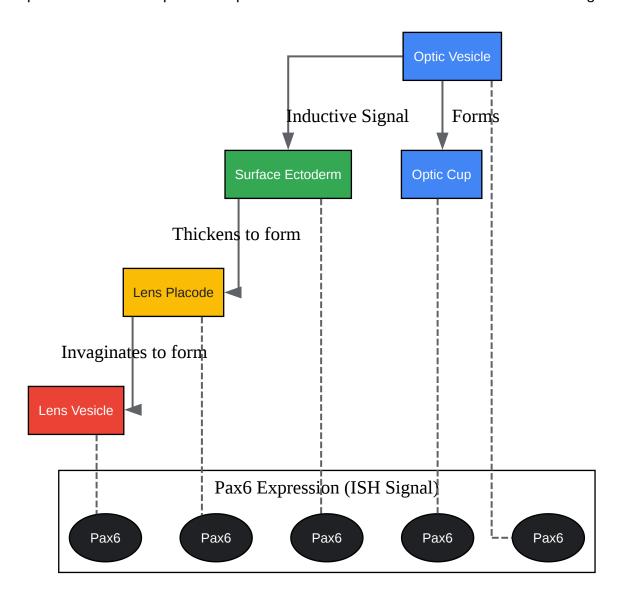
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Caption: Simplified canonical Wnt signaling pathway.

# Pax6 Gene Regulation in Eye Development

The Pax6 gene is a master regulator of eye development. Its expression is tightly controlled during the formation of the optic vesicle and lens placode. In situ hybridization is a key technique to visualize the precise expression domains of Pax6 and its downstream targets.



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Caption: Pax6 expression during eye development.



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